molecular formula C26H22N2O B15076411 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine

Cat. No.: B15076411
M. Wt: 378.5 g/mol
InChI Key: KBEWMTALBWXCPI-UHFFFAOYSA-N
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Description

N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine: is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and N4-phenyl-1,4-benzenediamine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

4-(benzyloxy)benzaldehyde+N 4 -phenyl-1,4-benzenediamineN 1 -(E)-[4-(benzyloxy)phenyl]methylidene-N 4 -phenyl-1,4-benzenediamine+H2O\text{4-(benzyloxy)benzaldehyde} + \text{N~4~-phenyl-1,4-benzenediamine} \rightarrow \text{N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine} + \text{H}_2\text{O} 4-(benzyloxy)benzaldehyde+N 4 -phenyl-1,4-benzenediamine→N 1 -(E)-[4-(benzyloxy)phenyl]methylidene-N 4 -phenyl-1,4-benzenediamine+H2​O

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H~2~SO~4~) or aluminum chloride (AlCl~3~).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-fluoroaniline
  • N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-methylaniline
  • N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline

Uniqueness

N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine is unique due to its specific structural features, such as the presence of both benzyloxy and phenyl groups, which contribute to its distinct chemical and physical properties

Properties

Molecular Formula

C26H22N2O

Molecular Weight

378.5 g/mol

IUPAC Name

N-phenyl-4-[(4-phenylmethoxyphenyl)methylideneamino]aniline

InChI

InChI=1S/C26H22N2O/c1-3-7-22(8-4-1)20-29-26-17-11-21(12-18-26)19-27-23-13-15-25(16-14-23)28-24-9-5-2-6-10-24/h1-19,28H,20H2

InChI Key

KBEWMTALBWXCPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

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